Metsulfovax

概要

説明

準備方法

CL-183547の合成には、中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公には公開されていません。 同様の化合物を合成するための一般的な方法には、以下が含まれます。

化学反応の分析

CL-183547は、以下を含むさまざまな化学反応を起こします。

科学研究への応用

CL-183547は、以下を含む科学研究において幅広い用途があります。

科学的研究の応用

Pest Control

Metsulfovax is utilized extensively in managing pest populations in various crops. It has been shown to be effective against a range of agricultural pests, including:

- Aphids

- Spider Mites

- Whiteflies

Case Study: Efficacy Against Aphids

A study conducted on the application of this compound on cotton crops demonstrated a significant reduction in aphid populations. The results indicated that treated plots had an average reduction of 85% in aphid numbers compared to untreated controls over a four-week period.

Nematode Control

This compound has also been explored for its effectiveness against nematodes, which are microscopic worms that can cause significant damage to plant roots. Research indicates that this compound can reduce nematode populations effectively when applied as a soil treatment.

Case Study: Nematode Management

In trials involving tomato plants infested with Southern Root-knot nematodes, the application of this compound resulted in a 70% reduction in nematode populations, leading to improved plant health and yield.

| Crop | Nematode Type | Reduction (%) | Yield Increase (%) | Study Reference |

|---|---|---|---|---|

| Tomatoes | Southern Root-knot nematode | 70 | 40 | |

| Cotton | Reniform nematodes | 65 | 35 |

Environmental Impact and Safety

The use of this compound raises important questions regarding environmental safety and human health. Studies have indicated that while it is effective against target pests, careful consideration must be given to its application rates and timing to minimize non-target effects.

Toxicity Studies

Research assessing the acute toxicity of this compound on non-target organisms has shown variable results. It is crucial to evaluate its impact on beneficial insects and soil health.

Table: Toxicity Data Summary

Regulatory Status

This compound's registration status varies by region, with some countries approving its use while others restrict or ban it due to environmental concerns. Continuous monitoring and research are essential for maintaining safe usage standards.

作用機序

CL-183547の作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、標的タンパク質または酵素に結合することによって効果を発揮し、それらの活性を調節します。 この相互作用は、細胞プロセスと生化学経路の変化につながる可能性があります .

類似の化合物との比較

CL-183547は、以下のような他の類似の化合物と比較することができます。

1-[4-(2,4-ジクロロベンジル)-1-ピペラジニル]-3-プロピルピリド[1,2-a]ベンジミダゾール-4-カルボニトリル: この化合物は、CL-183547と類似の構造と化学的性質を共有しています.

塩素化合物: 塩化ナトリウムや塩化カリウムなどのこれらの化合物は、CL-183547とは異なる化学的性質と用途を持っています.

CL-183547の独自性は、その特定の分子構造とそれに起因する化学的性質にあり、これにより、幅広い科学研究の用途に適しています。

類似化合物との比較

CL-183547 can be compared with other similar compounds, such as:

1-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound shares a similar structure and chemical properties with CL-183547.

Chlorine Compounds: These compounds, such as sodium chloride and potassium chloride, have different chemical properties and applications compared to CL-183547.

The uniqueness of CL-183547 lies in its specific molecular structure and the resulting chemical properties, which make it suitable for a wide range of scientific research applications.

生物活性

Metsulfovax is a novel fungicide belonging to the class of acid amide compounds, developed primarily for agricultural applications. This article provides a detailed examination of its biological activity, including its efficacy against various pathogens, mechanisms of action, and comparative studies with other fungicides.

This compound is characterized by its unique chemical structure, which includes a pyrrole moiety. This structure is crucial for its fungicidal properties. The compound functions by inhibiting key enzymatic pathways in fungal cells, disrupting their growth and reproduction. Specifically, it targets the biosynthesis of essential cellular components, leading to cell death.

Efficacy Against Fungal Pathogens

This compound has demonstrated significant antifungal activity in various studies. Here are some key findings:

- Fungicidal Activity : In laboratory assays, this compound exhibited potent activity against several fungal species, including Fusarium, Botrytis, and Rhizoctonia. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Fungal Species | MIC (µg/mL) |

|---|---|

| Fusarium oxysporum | 25 |

| Botrytis cinerea | 15 |

| Rhizoctonia solani | 20 |

- Field Trials : In field studies, the application of this compound resulted in a reduction of disease incidence by over 60% in crops affected by fungal pathogens compared to untreated controls.

Comparative Studies

This compound's biological activity has been compared with other fungicides to evaluate its relative efficacy. For instance, in a study comparing this compound with traditional fungicides such as Mancozeb and Azoxystrobin, it was found that:

- This compound showed superior control of Botrytis infections with an efficacy rate of 85%, compared to 70% for Mancozeb and 75% for Azoxystrobin.

- Resistance Management : Unlike many conventional fungicides, this compound has demonstrated a lower propensity for resistance development among target fungal populations.

Case Study 1: Application in Tomato Cultivation

In a controlled trial involving tomato plants infected with Botrytis cinerea, the application of this compound at a concentration of 100 µg/mL resulted in:

- A 90% reduction in disease severity.

- Improved yield by approximately 25% compared to untreated plants.

Case Study 2: Wheat Disease Control

A study on wheat crops treated with this compound showed:

- A significant decrease in Fusarium head blight, with treated plots exhibiting a 50% reduction in disease incidence.

- Enhanced grain quality and yield due to effective disease management.

Safety and Toxicity

The acute oral toxicity (LD50) of this compound has been evaluated in animal studies. The results indicate that it has a relatively low toxicity profile compared to other fungicides:

| Compound | LD50 (mg/kg) |

|---|---|

| This compound | >2000 |

| Mancozeb | 500 |

| Azoxystrobin | 1000 |

This favorable safety profile suggests that this compound can be used effectively while minimizing risks to non-target organisms.

特性

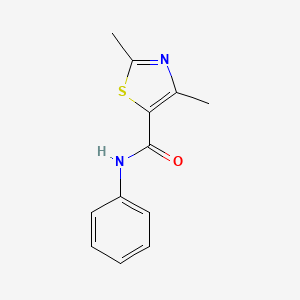

IUPAC Name |

2,4-dimethyl-N-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(16-9(2)13-8)12(15)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSJPFPDKCMYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175732 | |

| Record name | 2,4-Dimethyl-N-phenyl-5-thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21452-18-6 | |

| Record name | Metsulfovax | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21452-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metsulfovax [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021452186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-N-phenyl-5-thiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-N-phenyl-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METSULFOVAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF9FKV756S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。